molecular formula SnCl2. 2H2O<br>Cl2H4O2Sn B6331548 Tin(II) chloride dihydrate CAS No. 1370709-86-6

Tin(II) chloride dihydrate

Cat. No.: B6331548
CAS No.: 1370709-86-6
M. Wt: 225.64 g/mol
InChI Key: FWPIDFUJEMBDLS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(II) chloride dihydrate can be synthesized by dissolving tin in concentrated hydrochloric acid. The reaction is as follows : [ \text{Sn (s) + 2 HCl (aq) → SnCl₂ (aq) + H₂ (g)} ] The dihydrate crystals are obtained by cooling the solution in an excess of hydrochloric acid .

Industrial Production Methods

High-purity this compound is prepared from commercially pure metallic tin and hydrogen chloride gas. The synthesized tin(II) chloride is purified in a fractional distillation column under normal conditions to obtain extrapure-grade SnCl₂ containing under 1 ppm impurities .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tin(II) chloride dihydrate involves its ability to donate electrons, making it an effective reducing agent. It can reduce metal salts to their respective metals and convert nitro compounds to amines . The molecular targets and pathways involved include the reduction of metal ions and the formation of metal complexes .

Biological Activity

Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by case studies and research findings.

This compound is a white crystalline solid that readily dissolves in water. The compound consists of tin in the +2 oxidation state coordinated with two water molecules. Its structure allows it to participate in various chemical reactions, including redox processes, which are crucial for its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it has a lethal effect on Escherichia coli , demonstrating both cytotoxic and genotoxic effects. The mechanism of action is believed to involve the disruption of cellular membranes and interference with DNA replication processes .

Table 1: Antimicrobial Activity of this compound

MicroorganismEffectReference
Escherichia coliCytotoxic, Genotoxic
Staphylococcus aureusInhibitory
Candida albicansModerate Inhibition

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines. The compound's effectiveness is attributed to its capacity to induce apoptosis in malignant cells .

Case Study: Antitumor Effects

In a study examining the effects of tin(II) chloride on human cancer cells, it was found that treatment led to a significant reduction in cell viability and an increase in apoptotic markers. This suggests potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The compound acts as a reducing agent, which can facilitate various biochemical reactions, including those involved in drug metabolism .
  • Metal Ion Interaction : Tin ions can interact with thiol groups in proteins, leading to structural changes and functional inhibition of key enzymes involved in cellular processes .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), tin(II) chloride may induce oxidative stress, contributing to its cytotoxic effects on microbial and cancer cells .

Applications in Synthesis

This compound is not only significant for its biological activities but also plays a role as a catalyst in organic synthesis. It has been utilized in reactions such as:

  • Synthesis of Indoles : Tin(II) chloride facilitates the formation of indoles from anilines and trialkanolamines, showcasing its utility in pharmaceutical chemistry .
  • Groebke Condensation : This compound has been employed in Groebke condensation reactions, leading to the synthesis of 3-aminoimidazo compounds with potential biological applications .

Properties

IUPAC Name

dichlorotin;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H2O.Sn/h2*1H;2*1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPIDFUJEMBDLS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.Cl[Sn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SnCl2. 2H2O, Cl2H4O2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7772-99-8 (Parent), 22541-90-8 (Parent)
Record name Stannous chloride [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS.
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: >100 (very good)
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.71 g/cm³
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

10025-69-1
Record name Stannous chloride [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

38 °C
Record name TIN (II) CHLORIDE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A solution of 7.131 g of tin (II) chloride dihydrate in 4.7 L of concentrated hydrochloric acid was prepared. Separately, 1.631 g of 2,3-dichloro-6-nitrobenzylamine hydrochloride was dissolved in 9.5 L of concentrated hydrochloric acid. The solution of the amine was added to the tin chloride solution over 1-2 hours to maintain the reaction temperature below 45° C. The mixture was stirred for 2 hours at 40-45° C. in a warm water bath, and cooled in an ice/methanol bath to −5° C. The mixture was filtered, and the isolated solids slurried with 13 L water, 6.5 kg ice, and 6 L methylene chloride. Sodium hydroxide (50% aqueous solution) was added until pH >12, and the organic layer was removed. The aqueous phase was extracted with methylene chloride (2×6 L), and the combined organic layers washed with water (6 L portions) until pH=7-8. The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours, and filtered. The filtrate was concentrated to an oil, and crystallized from isopropanol at −20° C. to give 2-amino-5,6-dichlorobenzylamine in 58 to 96% yield.
Quantity
4.7 L
Type
solvent
Reaction Step One
Quantity
1.631 g
Type
reactant
Reaction Step Two
Quantity
9.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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